molecular formula C16H12F3NO5S2 B13932767 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl

6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl

Cat. No.: B13932767
M. Wt: 419.4 g/mol
InChI Key: NQTJUQBJKRWTSH-UHFFFAOYSA-N
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Description

6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes an isopropylthio group and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate typically involves multiple steps. One common method starts with the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the isopropylthio and trifluoromethanesulfonate groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethanesulfonate group .

Mechanism of Action

The mechanism of action of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in key biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H12F3NO5S2

Molecular Weight

419.4 g/mol

IUPAC Name

(1,3-dioxo-6-propan-2-ylsulfanylbenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C16H12F3NO5S2/c1-8(2)26-12-7-6-11-13-9(12)4-3-5-10(13)14(21)20(15(11)22)25-27(23,24)16(17,18)19/h3-8H,1-2H3

InChI Key

NQTJUQBJKRWTSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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